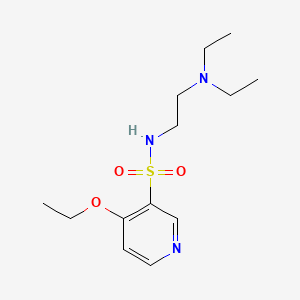
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a pyridine ring substituted with a sulfonamide group, an ethoxy group, and a diethylaminoethyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-ethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
- N-(2-(Diethylamino)ethyl)-4-ethoxybenzenesulfonamide
- N-(2-(Diethylamino)ethyl)-4-methoxybenzenesulfonamide
- N-(2-(Diethylamino)ethyl)-4-chlorobenzenesulfonamide
Uniqueness
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene analogs. This uniqueness can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .
生物活性
Overview
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is characterized by the following components:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Sulfonamide group : A functional group that includes a sulfur atom bonded to a nitrogen atom and two oxygen atoms.
- Diethylamino ethyl chain : An amine group that enhances solubility and biological activity.
- Ethoxy group : Contributes to the lipophilicity of the compound.
The biological activity of 3-Pyridinesulfonamide involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways by binding to active sites on enzymes. This can lead to reduced enzyme activity and altered biochemical processes.
- Receptor Modulation : It may also interact with specific receptors, modulating their function and influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to 3-Pyridinesulfonamide exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Certain sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, the presence of specific substituents on the sulfonamide structure has been linked to enhanced anticancer properties through apoptosis induction in tumor cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Research :
-
Pharmacological Applications :
- The compound has been explored for its potential use in treating infections and cancers due to its ability to inhibit key enzymes involved in disease progression. Its application in drug formulations is under investigation, highlighting its utility in pharmaceutical development.
Data Table: Biological Activities of 3-Pyridinesulfonamide Derivatives
| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus | 0.78 - 1.56 | Enzyme inhibition |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis via signaling pathways |
| Enzyme Inhibition | Various enzymes | Varies | Competitive or non-competitive inhibition |
属性
CAS 编号 |
138761-21-4 |
|---|---|
分子式 |
C13H23N3O3S |
分子量 |
301.41 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C13H23N3O3S/c1-4-16(5-2)10-9-15-20(17,18)13-11-14-8-7-12(13)19-6-3/h7-8,11,15H,4-6,9-10H2,1-3H3 |
InChI 键 |
ITXNMLQSADZCHV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















